molecular formula C18H24N4O2 B160284 7-Hydroxygranisetron CAS No. 133841-15-3

7-Hydroxygranisetron

Cat. No.: B160284
CAS No.: 133841-15-3
M. Wt: 328.4 g/mol
InChI Key: AJEBHUMZPBDLQF-YHWZYXNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

7-Hydroxygranisetron is a metabolite of granisetron . Granisetron is a potent, selective antagonist of 5-HT3 receptors . These receptors are a type of serotonin receptor found both centrally (in the medullary chemoreceptor zone) and peripherally (in the GI tract) . They play a crucial role in the vomiting reflex, making them a key target for antiemetic drugs .

Mode of Action

This compound, like granisetron, works by inhibiting 5-HT3 receptors . This inhibition reduces the activity of the vagus nerve, a nerve that activates the vomiting center in the medulla oblongata . By blocking the action of serotonin (a substance that can trigger nausea and vomiting) on 5-HT3 receptors, this compound can prevent nausea and vomiting .

Biochemical Pathways

The metabolism of granisetron to this compound is primarily facilitated by the enzyme CYP1A1 . This enzyme is responsible for the 7-hydroxylation of granisetron . The process of 7-hydroxylation is a major metabolic pathway for granisetron .

Pharmacokinetics

The pharmacokinetics of this compound are closely tied to those of its parent compound, granisetron. Granisetron is well absorbed and extensively metabolized in the liver . Its metabolism results in the formation of several metabolites, including this compound

Result of Action

The primary result of this compound’s action is the prevention of nausea and vomiting . This is achieved through its inhibition of 5-HT3 receptors, which reduces the activity of the vagus nerve and subsequently the activation of the vomiting center in the medulla oblongata .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances can induce or inhibit the activity of CYP1A1, the enzyme responsible for the 7-hydroxylation of granisetron . This could potentially affect the levels of this compound in the body. Furthermore, factors such as pH and temperature could potentially impact the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxygranisetron typically involves the hydroxylation of granisetron. One common method includes the use of sodium hydroxide in the presence of hydrogen chloride and water. The reaction mixture is stirred at elevated temperatures (60-70°C) for several hours, followed by acidification with concentrated hydrochloric acid to precipitate the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxygranisetron undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

    Granisetron: The parent compound, also a 5-HT3 receptor antagonist.

    Ondansetron: Another 5-HT3 receptor antagonist used as an antiemetic.

    Dolasetron: Similar in function, used to prevent nausea and vomiting.

Uniqueness: 7-Hydroxygranisetron is unique due to its longer half-life compared to granisetron, which may provide prolonged therapeutic effects. Additionally, its formation as a metabolite in the human body offers insights into the metabolic pathways and potential for developing new therapeutic agents .

Properties

IUPAC Name

7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24)/t11?,12-,13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEBHUMZPBDLQF-YHWZYXNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133841-15-3
Record name 7-Hydroxygranisetron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133841153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-HYDROXYGRANISETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG8LX5R3UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxygranisetron
Reactant of Route 2
Reactant of Route 2
7-Hydroxygranisetron
Reactant of Route 3
7-Hydroxygranisetron
Reactant of Route 4
Reactant of Route 4
7-Hydroxygranisetron
Reactant of Route 5
7-Hydroxygranisetron
Reactant of Route 6
Reactant of Route 6
7-Hydroxygranisetron
Customer
Q & A

Q1: What is the primary enzyme responsible for the formation of 7-hydroxygranisetron from granisetron in the human liver?

A1: Research indicates that cytochrome P450 1A1 (CYP1A1) plays the major role in metabolizing granisetron into this compound within human liver microsomes. [] This finding highlights CYP1A1's significant contribution to the drug's metabolic pathway.

Q2: Are there other metabolic pathways for granisetron, and if so, how do they compare to the 7-hydroxylation pathway?

A2: Yes, besides 7-hydroxylation, another metabolic pathway for granisetron involves 9'-demethylation. While CYP3A4 primarily drives this pathway, studies using human liver microsomes demonstrate that both CYP1A1 and CYP3A4 contribute to granisetron's 9'-demethylation. [] Interestingly, there's considerable individual variability in the ratio of this compound to 9'-desmethylgranisetron formation. This variability suggests potential individual differences in the expression or activity of the CYP enzymes involved.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.